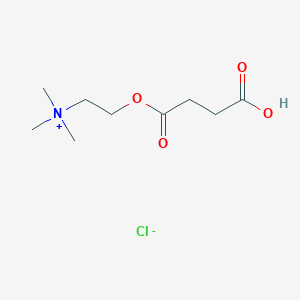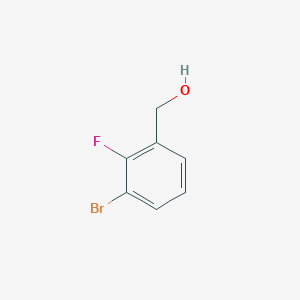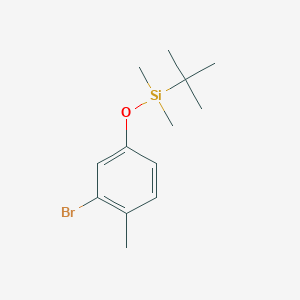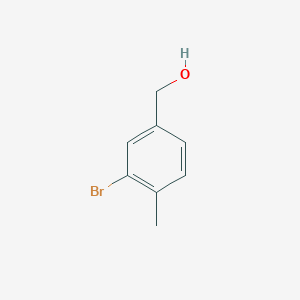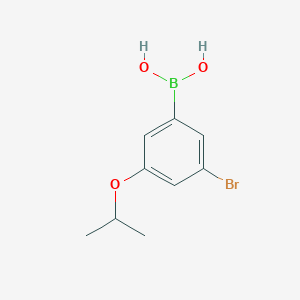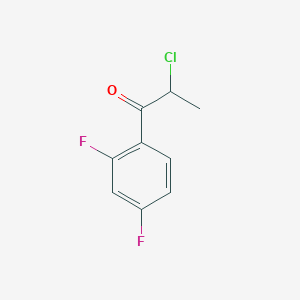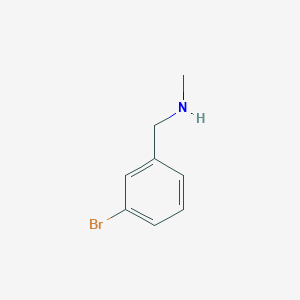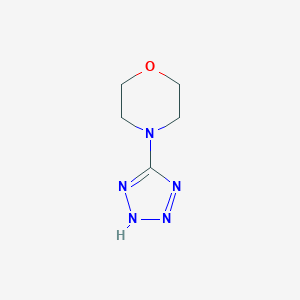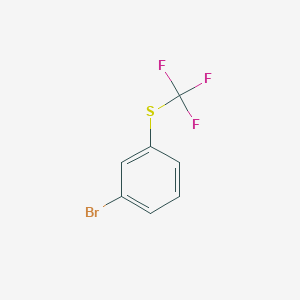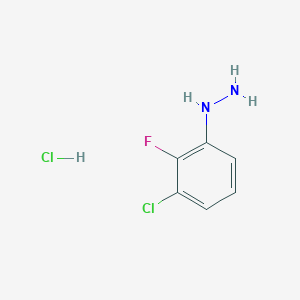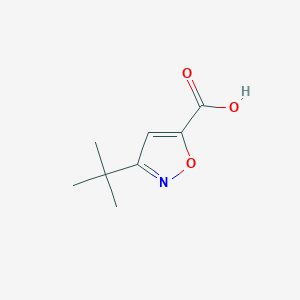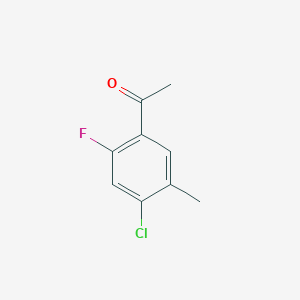
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under basic conditions, as seen in the synthesis of chalcone derivatives . Another approach is the enantioselective synthesis, which is used to obtain specific enantiomers of a compound, as demonstrated in the synthesis of enantiomerically pure diarylethanes and (S)-(-)-1-(4-fluorophenyl)ethanol . These methods could potentially be adapted for the synthesis of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data such as XRD . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using NBO analysis . These studies provide a framework for predicting the molecular structure of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from molecular electrostatic potential (MEP) studies, which show regions of negative and positive potential that are indicative of sites for electrophilic and nucleophilic attacks, respectively . Additionally, the presence of halogen atoms in the compounds can influence their reactivity in substitution reactions, as seen in the synthesis of polyethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their phase transition temperatures and thermodynamic parameters, have been characterized and can be influenced by the nature of substituents on the aromatic rings . The crystal structure of a related compound has been determined, showing that intramolecular hydrogen bonding and π-π stacking interactions can stabilize the crystal units . These findings can help predict the properties of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."
Case Studies
Case studies of related compounds have shown potential biological activities, such as anti-inflammatory and anti-neoplastic effects . Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various proteins, which could be relevant for the compound of interest if it shares similar structural features .
科学的研究の応用
Synthesis and Characterization
- Novel derivatives of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone have been synthesized and characterized, showing potential for cytotoxic evaluation on various human carcinoma cell lines, such as HeLa, HepG2, and Caco-2. This suggests its relevance in cancer research and therapy (Adimule et al., 2014).
Role in Enantioselective Synthesis
- The compound plays a role in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor which is protective against HIV infection. This highlights its importance in medicinal chemistry, particularly in the development of antiviral drugs (ChemChemTech, 2022).
Antimicrobial Studies
- Synthesized derivatives involving 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone have demonstrated excellent antimicrobial activities, owing to the presence of chlorine as a substituent on the main nucleus. This indicates its potential application in the development of new antimicrobial agents (Sherekar et al., 2022).
Herbicide Intermediates
- It is also used as an intermediate in the synthesis of herbicides, demonstrating its utility in agricultural chemistry. The synthesis process involves multiple steps, including the treatment of 4-chloro-2-fluoroanisole with various reagents to obtain herbicide intermediates (Zhou Yu, 2002).
Development of Schiff Bases
- Schiff bases have been synthesized using 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, showing notable in vitro antimicrobial activity. This application in synthesizing Schiff bases further extends its role in pharmaceutical and medicinal research (Puthran et al., 2019).
Safety And Hazards
This compound is classified under GHS07 and has the signal word "Warning"1. It has hazard statements H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
将来の方向性
The future directions for this compound are not currently available in the search results. However, given its structure, it could potentially be used in the synthesis of other organic compounds, or as a building block in pharmaceuticals or materials science1.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date1.
特性
IUPAC Name |
1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPJFRXHUSDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371445 | |
| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |
CAS RN |
177211-26-6 | |
| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177211-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177211-26-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)
